3-Isopropoxyphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropoxyphenol can be synthesized through the etherification of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and isopropyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the isopropoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where phenol and isopropyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
3-Isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxyphenol involves its interaction with biological membranes and enzymes. The isopropoxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the phenolic hydroxyl group can participate in various biochemical reactions, contributing to its overall biological activity.
Comparison with Similar Compounds
3-Isopropylphenol: Similar in structure but lacks the ether linkage.
4-Isopropoxyphenol: The isopropoxy group is positioned at the fourth position instead of the third.
2-Isopropoxyphenol: The isopropoxy group is positioned at the second position.
Uniqueness: 3-Isopropoxyphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the isopropoxy group at the third position provides distinct steric and electronic effects compared to its isomers, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-propan-2-yloxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVGNWHSXIDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284307 | |
Record name | 3-(propan-2-yloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68792-12-1 | |
Record name | 68792-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(propan-2-yloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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